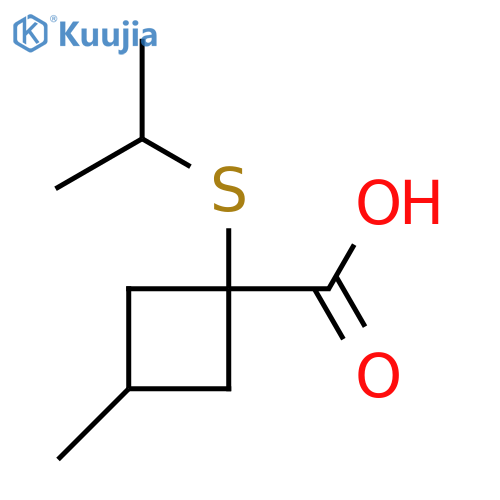

Cas no 1491215-13-4 (3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid)

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- CS-0288372

- EN300-1122285

- 1-(Isopropylthio)-3-methylcyclobutane-1-carboxylic acid

- 1491215-13-4

- 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylicacid

- AKOS014467694

- 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

- Cyclobutanecarboxylic acid, 3-methyl-1-[(1-methylethyl)thio]-

- 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C9H16O2S/c1-6(2)12-9(8(10)11)4-7(3)5-9/h6-7H,4-5H2,1-3H3,(H,10,11)

- InChIKey: ZPJKJTTZBRUEJL-UHFFFAOYSA-N

- ほほえんだ: S(C(C)C)C1(C(=O)O)CC(C)C1

計算された属性

- せいみつぶんしりょう: 188.08710092g/mol

- どういたいしつりょう: 188.08710092g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

- 密度みつど: 1.11±0.1 g/cm3(Predicted)

- ふってん: 300.6±25.0 °C(Predicted)

- 酸性度係数(pKa): 3.86±0.40(Predicted)

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122285-2.5g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1122285-5.0g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1122285-0.05g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1122285-1g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1122285-0.25g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1122285-1.0g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1122285-5g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1122285-0.1g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1122285-10.0g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1122285-0.5g |

3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |

1491215-13-4 | 95% | 0.5g |

$946.0 | 2023-10-27 |

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acidに関する追加情報

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic Acid: A Comprehensive Overview

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid, also known by its CAS number 1491215-13-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclobutane ring with a methyl group, a propan-2-ylsulfanyl substituent, and a carboxylic acid functional group. The combination of these features makes it a versatile compound with potential applications in drug discovery and material science.

The cyclobutane ring in this compound is a four-membered hydrocarbon ring, which introduces strain into the molecule due to its non-planar geometry. This strain can influence the compound's reactivity and stability, making it an interesting subject for studying ring-opening reactions. The presence of the methyl group adds to the molecule's complexity, potentially influencing its solubility and bioavailability. The propan-2-ylsulfanyl group, on the other hand, introduces sulfur into the structure, which can play a role in modulating the compound's electronic properties and interactions with other molecules.

The carboxylic acid functional group is another key feature of this compound. Carboxylic acids are known for their ability to form salts and esters, which can be useful in various chemical transformations. In the context of pharmacology, this functional group can also influence the compound's ability to act as an acid or base in biological systems. Recent studies have explored the role of carboxylic acids in drug design, particularly in modulating the acidity of active pharmaceutical ingredients to improve their efficacy and reduce side effects.

Recent research has focused on the synthesis and characterization of this compound. One study published in 2023 highlighted the use of transition metal-catalyzed cycloaddition reactions to construct the cyclobutane ring. The authors demonstrated that these reactions could be optimized to achieve high yields and selectivity, making them suitable for large-scale production. Another study investigated the thermal stability of this compound under various conditions, revealing that it exhibits good stability up to 200°C, which is advantageous for its potential use in high-temperature applications.

In terms of applications, this compound has shown promise in several areas. In drug discovery, its unique structure has been proposed as a lead candidate for targeting specific protein kinases involved in cancer progression. Preclinical studies have demonstrated that it exhibits moderate inhibitory activity against these kinases, suggesting further optimization could yield more potent drug candidates. Additionally, its sulfur-containing groups have been explored for their potential use in sulfur-based materials science, such as in the development of novel polymers or catalysts.

The synthesis of 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves multiple steps, including alkylation, cyclization, and functional group transformations. Researchers have employed various strategies to streamline this process, such as using microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These advancements have made it possible to produce this compound on a laboratory scale efficiently.

In conclusion, 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a multifaceted compound with intriguing structural features and diverse potential applications. Its unique combination of functional groups makes it an attractive target for further research across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

1491215-13-4 (3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid) 関連製品

- 898441-81-1(5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one)

- 896844-02-3(2-methyl-N-3-(morpholin-4-yl)propyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)

- 1506330-43-3(methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)

- 2171991-30-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclopropane-1-carboxylic acid)

- 1555424-17-3(N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine)

- 1602770-88-6(3-(7-amino-1H-indol-1-yl)propanoic acid)

- 308817-68-7(Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI))

- 2649086-60-0(1-(2-isocyanatoethyl)-2-phenylbenzene)